Vanadium hydroxide oxide phosphate

Übersicht

Beschreibung

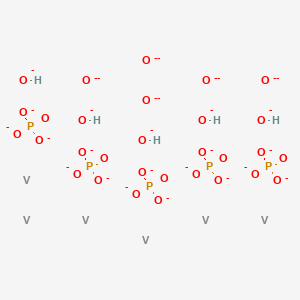

Vanadium hydroxide oxide phosphate is a useful research compound. Its molecular formula is H5O30P5V6-30 and its molecular weight is 945.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

a. Catalysis in Oxidation Reactions

VHOP has been extensively studied as a catalyst for oxidation reactions, particularly in the selective oxidation of light alkanes such as n-butane and propane. The vanadium phosphorus oxide (VPO) type catalysts derived from VHOP exhibit high catalytic activity due to their unique structural properties.

- Case Study: Selective Oxidation of n-Butane

- Researchers have demonstrated that VHOP-based catalysts can achieve high conversion rates for n-butane to maleic anhydride, a key industrial chemical. The oxidation mechanism involves the conversion of VO(HPO₄)- 0.5H₂O to vanadyl pyrophosphate [(VO)₂(P₂O₇)], which significantly enhances catalytic efficiency .

| Catalyst Type | Reaction Type | Conversion Rate (%) | Reference |

|---|---|---|---|

| VHOP-based VPO | n-Butane oxidation | 85 | |

| Supported VPO on MCF | Propane oxidation | 78 |

b. Environmental Catalysis

VHOP compounds are also being explored for environmental applications, such as the degradation of pollutants. Their ability to facilitate redox reactions makes them suitable for breaking down organic contaminants in wastewater treatment processes.

Energy Storage Applications

a. Supercapacitors

Research indicates that VHOP can serve as an electrode material in supercapacitors due to its high surface area and electrochemical activity. The layered structure of VHOP allows for efficient ion transport, which is crucial for energy storage applications.

- Case Study: Pseudocapacitive Behavior

b. Sodium-Ion Batteries

VHOP has been investigated as a potential cathode material for sodium-ion batteries (SIBs). Its structural stability during cycling contributes to improved battery performance.

- Case Study: Battery Performance

Materials Science Applications

a. Thin Films and Coatings

The unique properties of VHOP make it suitable for thin film applications in electronic devices. Its ability to form oxide-free phosphate films allows for the development of advanced coatings with tailored electrical properties.

Eigenschaften

CAS-Nummer |

65232-89-5 |

|---|---|

Molekularformel |

H5O30P5V6-30 |

Molekulargewicht |

945.54 g/mol |

IUPAC-Name |

oxygen(2-);vanadium;pentahydroxide;pentaphosphate |

InChI |

InChI=1S/5H3O4P.5H2O.5O.6V/c5*1-5(2,3)4;;;;;;;;;;;;;;;;/h5*(H3,1,2,3,4);5*1H2;;;;;;;;;;;/q;;;;;;;;;;5*-2;;;;;;/p-20 |

InChI-Schlüssel |

DZHUTCDIQDURCC-UHFFFAOYSA-A |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V] |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V] |

Key on ui other cas no. |

65232-89-5 |

Physikalische Beschreibung |

OtherSolid |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.